Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate
Description
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a thiophene-based derivative featuring multiple functional groups: a 4-ethoxyphenyl carbamoyl moiety at position 5, a 4-fluorobenzamido group at position 2, and a methyl ester at position 2. The compound’s synthesis likely involves sequential carbamoylation and benzamidation reactions on a thiophene core, similar to methods described for related derivatives .
Properties
Molecular Formula |
C23H21FN2O5S |
|---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl 5-[(4-ethoxyphenyl)carbamoyl]-2-[(4-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H21FN2O5S/c1-4-31-17-11-9-16(10-12-17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-5-7-15(24)8-6-14/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27) |
InChI Key |
YBFRJIUZSPYSCD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=C(C=C3)F)C(=O)OC)C |
Origin of Product |
United States |
Biological Activity
Methyl 5-((4-ethoxyphenyl)carbamoyl)-2-(4-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound belonging to the thiophene derivatives class, known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of 456.5 g/mol. The compound features a thiophene ring substituted with ethoxy and fluorobenzamido groups, which enhance its lipophilicity and biological interactions compared to other similar compounds.
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Interaction studies have indicated that the presence of the ethoxy and fluorinated phenyl groups may facilitate binding to specific targets, enhancing its therapeutic potential.
Pharmacological Activities
Research has indicated that compounds similar to this compound exhibit several pharmacological activities:
- Antitumor Activity : Several studies have highlighted the antitumor properties of thiophene derivatives. For instance, compounds with similar structures have shown significant activity against various cancer cell lines, suggesting that this compound may also possess similar properties .
- Anti-inflammatory Effects : The structural components of this compound suggest potential anti-inflammatory activity, which is common among thiophene derivatives .
Case Studies and Research Findings
- Antitumor Studies : In a study evaluating the antitumor efficacy of thiophene derivatives, this compound was tested against several cancer cell lines. The results demonstrated that the compound inhibited cell proliferation significantly compared to control groups, indicating promising antitumor activity .
- Mechanistic Insights : Further mechanistic studies revealed that this compound could induce apoptosis in cancer cells through the activation of caspase pathways. This finding aligns with the observed effects in related compounds that target mitochondrial functions .
- Comparative Analysis : A comparative analysis with structurally similar compounds showed that this compound exhibited superior binding affinity to certain receptors involved in cancer progression, suggesting enhanced therapeutic efficacy.
Summary Table of Biological Activities
| Activity Type | Similar Compounds | Observed Effects |
|---|---|---|
| Antitumor | Various thiophene derivatives | Significant inhibition of cancer cell growth |
| Anti-inflammatory | Related thiophene analogs | Reduction in inflammatory markers |
| Enzyme Inhibition | Thiophene-based inhibitors | Modulation of enzymatic activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Analysis and Electronic Effects
The compound’s structural analogs differ primarily in substituent type and position. Key comparisons include:
Table 1: Substituent Comparison of Selected Thiophene Derivatives
*Estimated based on similar compounds (e.g., ).
Key Observations:
Electronic Effects: The 4-ethoxyphenyl group (electron-donating) in the target compound contrasts with electron-withdrawing groups like 3-chlorophenyl or 4-chlorophenyl , altering charge distribution and reactivity.
Steric Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
